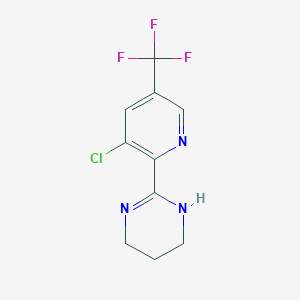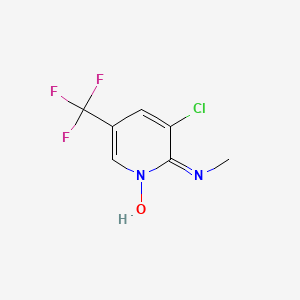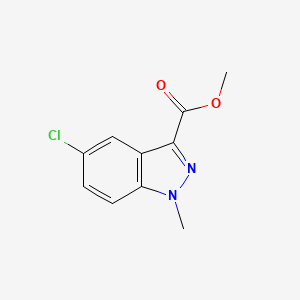
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a tetrahydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with suitable reagents to introduce the tetrahydropyrimidine moiety. One common method involves the use of ammonium hydroxide and sodium periodate in a solvent mixture of DMF and water at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for designing novel therapeutic agents, potentially improving pharmacokinetic properties such as metabolic stability and membrane permeability.
Agrochemicals: Employed in the synthesis of active ingredients for crop protection products.
Materials Science: Utilized in the development of new materials with unique properties due to the presence of trifluoromethyl and pyridine moieties.
作用機序
The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)
Uniqueness
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine is unique due to the combination of the pyridine and tetrahydropyrimidine rings, along with the presence of chlorine and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H9ClF3N3 |
|---|---|
分子量 |
263.65 g/mol |
IUPAC名 |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C10H9ClF3N3/c11-7-4-6(10(12,13)14)5-17-8(7)9-15-2-1-3-16-9/h4-5H,1-3H2,(H,15,16) |
InChIキー |
YNCQCHJVAMRYLJ-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=NC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340353.png)
![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12340369.png)
![12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid](/img/structure/B12340383.png)




![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)
![3-chloro-2-[(E)-2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340402.png)

![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B12340418.png)



